![molecular formula C18H19NO4 B502082 {4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxyphenyl}methanol CAS No. 775294-51-4](/img/structure/B502082.png)
{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxyphenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxyphenyl}methanol is a complex organic compound that features a unique structure combining an indole moiety with a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxyphenyl}methanol typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the oxoethoxy group through a series of esterification and reduction reactions. The final step involves the methoxylation of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxyphenyl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydride, potassium tert-butoxide
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxyphenyl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of {4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxyphenyl}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- {4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]phenyl}methanol
- {4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-methoxyphenyl}methanol
- {4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxyphenyl}methanol
Uniqueness
What sets {4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxyphenyl}methanol apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring, combined with the indole moiety, provides unique properties that can be exploited in various applications.
Propiedades
Número CAS |
775294-51-4 |
|---|---|
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.3g/mol |
Nombre IUPAC |
1-(2,3-dihydroindol-1-yl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]ethanone |
InChI |
InChI=1S/C18H19NO4/c1-22-17-10-13(11-20)6-7-16(17)23-12-18(21)19-9-8-14-4-2-3-5-15(14)19/h2-7,10,20H,8-9,11-12H2,1H3 |
Clave InChI |
OBPOZRICFAECJI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CO)OCC(=O)N2CCC3=CC=CC=C32 |
SMILES canónico |
COC1=C(C=CC(=C1)CO)OCC(=O)N2CCC3=CC=CC=C32 |
Solubilidad |
47 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


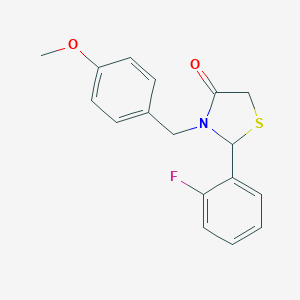
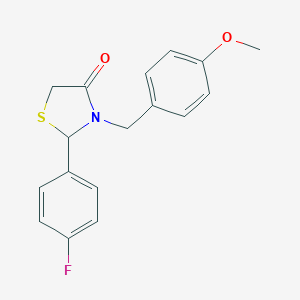
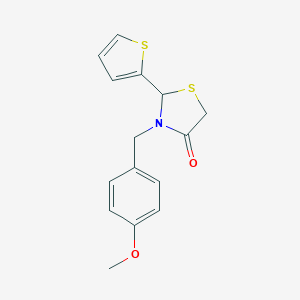
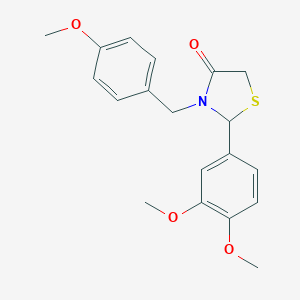
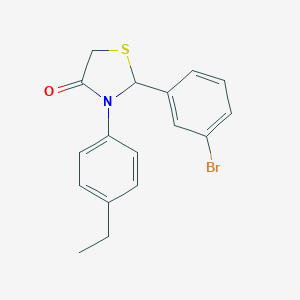
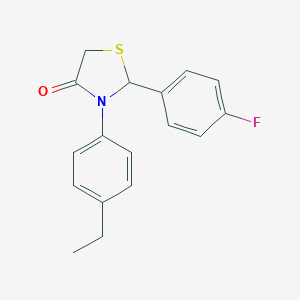
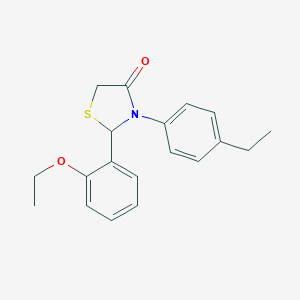
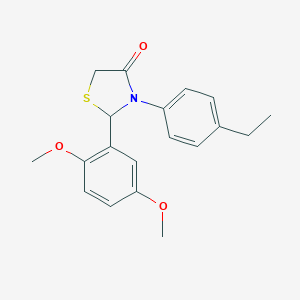
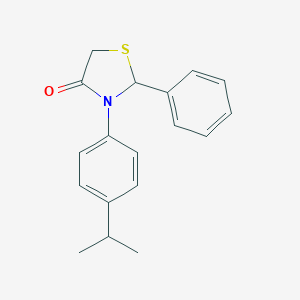
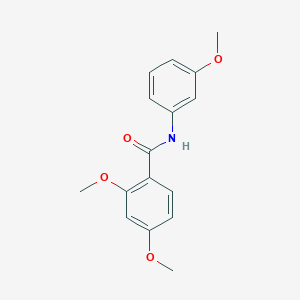
![4-{[4-(1-methyl-4(1H)-quinolinylidene)-2-butenylidene]amino}benzoic acid](/img/structure/B502016.png)
![2-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B502018.png)
![N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine](/img/structure/B502019.png)
![2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide](/img/structure/B502020.png)
